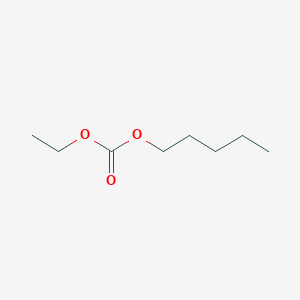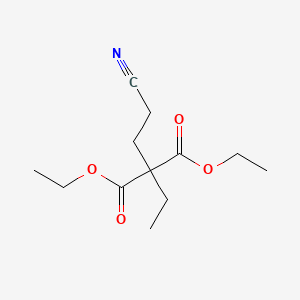
Carbonic acid, ethyl pentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, ethyl pentyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular ester is formed from carbonic acid and ethyl pentyl alcohol, resulting in a compound with unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, ethyl pentyl ester typically involves the esterification reaction between carbonic acid and ethyl pentyl alcohol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the ester. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, ethyl pentyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbonic acid and ethyl pentyl alcohol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid catalyst, such as hydrochloric acid, and water.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of esters.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: Carbonic acid and ethyl pentyl alcohol.
Reduction: Alcohols.
Transesterification: Different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, ethyl pentyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of carbonic acid, ethyl pentyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes . The ester may also interact with enzymes and receptors, influencing cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbonic acid, ethyl phenyl ester
- Carbonic acid, ethyl methyl ester
- Carbonic acid, ethyl butyl ester
Uniqueness
Carbonic acid, ethyl pentyl ester is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to similar esters, it may exhibit different solubility, boiling points, and reactivity, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
221171-41-1 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
ethyl pentyl carbonate |
InChI |
InChI=1S/C8H16O3/c1-3-5-6-7-11-8(9)10-4-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
BQZQELQEOWCZLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide](/img/structure/B14153556.png)
![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)



![1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14153592.png)
![5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B14153593.png)
![3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde](/img/structure/B14153600.png)

![4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14153609.png)

![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)

